

(+)-cis-Carveol: A Technical Guide to its Chemical, Physical, and Biological Properties

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Compound of Interest

Compound Name: (+)-cis-Carveol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-cis-Carveol is a naturally occurring monoterpenoid alcohol found in the essential oils of various plants, including spearmint (*Mentha spicata*). As a chiral molecule, it exists in different stereoisomeric forms, with the (+)-cis-isomer being of particular interest due to its distinct biological activities. This technical guide provides a comprehensive overview of the chemical and physical properties of **(+)-cis-Carveol**, detailed experimental protocols for its synthesis and analysis, and an in-depth look at its known biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **(+)-cis-Carveol** are summarized in the tables below, providing a consolidated reference for its key quantitative data.

Table 1: General Chemical Properties of (+)-cis-Carveol

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₆ O	[1][2]
Molecular Weight	152.23 g/mol	[1]
IUPAC Name	(1S,5S)-2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol	[3]
CAS Number	22565-57-9	N/A
Appearance	Colorless to slightly yellow liquid	[4]
Odor	Spearmint-like	[4]

Table 2: Physicochemical Properties of (+)-cis-Carveol

Property	Value	Conditions	Source
Boiling Point	101 °C	@ 10 mmHg	[1][5]
Melting Point	24 - 25 °C	[1]	
Density	0.955 g/cm ³	@ 15 °C	[6]
Water Solubility	2.82 g/L	[7]	
logP (Octanol/Water)	2.41	[7]	
Specific Rotation ([α] _D)	+244°	1% in chloroform	[8]

Table 3: Spectroscopic Data of (-)-cis-Carveol (Enantiomer of (+)-cis-Carveol)

Note: The IR and NMR spectra of enantiomers are identical. The specific rotation will have the same magnitude but opposite sign.

Spectroscopy	Key Peaks/Shifts	Source
Infrared (IR)	ν_{max} (cm ⁻¹): 3461 (O-H), 2945, 2900 (C-H), 1650 (C=C)	[1]
¹ H NMR (CDCl ₃)	δ (ppm): 5.44-5.39 (1H, m), 4.93 (2H, s), 4.25-4.21 (1H, dd, J=8 Hz), 2.42-2.26 (5H, m), 2.22-2.12 (3H, m), 1.65 (3H, s), 1.56 (1H, s)	[1]
¹³ C NMR (CDCl ₃)	δ (ppm): 146.3, 134.2, 125.3, 106.5, 68.7, 38.3, 36.7, 28.2, 27.2, 26.5	[1]

Experimental Protocols

Synthesis of (-)-cis-Carveol from (-)-Carvone

This protocol details the synthesis of (-)-cis-Carveol via the reduction of (-)-Carvone. The synthesis of **(+)-cis-Carveol** can be achieved by utilizing (+)-Carvone as the starting material.

Materials:

- (-)-Carvone
- Methanol (MeOH)
- Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
- Sodium borohydride (NaBH₄)
- Diethyl ether
- Water
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel 60

- Hexane
- Ethyl acetate (EtOAc)

Procedure:

- In a suitable reaction vessel, dissolve 10 g (67 mmol) of (-)-Carvone and 25 g (148.5 mmol) of $\text{CeCl}_3 \cdot 7\text{H}_2\text{O}$ in 500 mL of methanol at 23 °C.
- To this solution, add 2.5 g (66.1 mmol) of sodium borohydride.
- Stir the reaction mixture for 5 minutes.
- Quench the reaction by adding 100 mL of diethyl ether and 100 mL of water.
- Separate the organic layer.
- Extract the aqueous layer three times with 100 mL of diethyl ether each.
- Combine all organic phases and dry over anhydrous sodium sulfate.
- Filter the solution and evaporate the solvent under reduced pressure.
- Purify the resulting crude product by column chromatography on silica gel 60, using a hexane:EtOAc (8:2) mixture as the eluent to isolate (-)-cis-Carveol.[\[1\]](#)

Analytical Methods

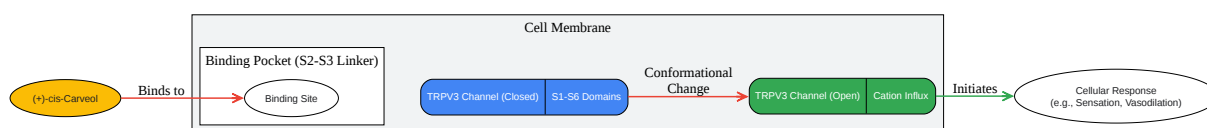
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis: GC-MS can be employed to determine the purity of the synthesized **(+)-cis-Carveol** and to identify any isomeric impurities. A typical method would involve a non-polar capillary column (e.g., DB-1) with a temperature program starting from a low temperature (e.g., 50-60 °C) and ramping up to a higher temperature (e.g., 230-250 °C). The mass spectrometer can be operated in scan mode to identify compounds based on their mass spectra.[\[9\]](#)

Biological Activities and Signaling Pathways

(+)-cis-Carveol has demonstrated a range of biological activities, making it a compound of interest for therapeutic applications. The following sections detail its known mechanisms of action, accompanied by diagrams illustrating the involved signaling pathways.

Activation of Transient Receptor Potential Vanilloid 3 (TRPV3)

(+)-cis-Carveol is an agonist of the TRPV3 channel, a thermosensitive ion channel predominantly expressed in the skin and neural tissues.[6] Activation of TRPV3 is implicated in skin sensitization, pain perception, and vasodilation.[10] While the precise binding site of **(+)-cis-Carveol** on TRPV3 has not been definitively elucidated, studies on the related monoterpene carvacrol suggest that it binds to a pocket within the S2-S3 linker of the channel.[11] This interaction is thought to induce a conformational change, leading to channel opening and subsequent cation influx.



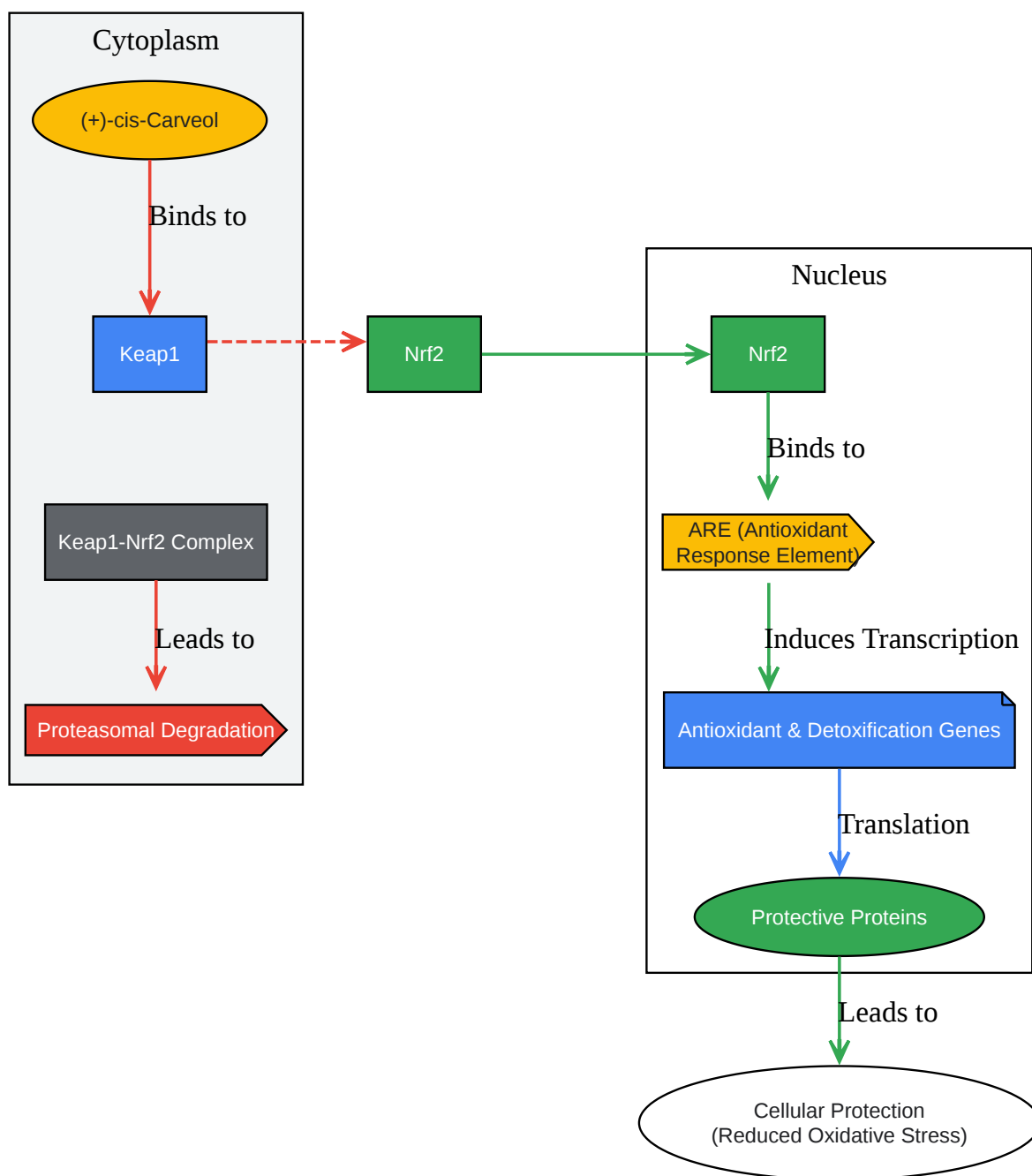
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Caption: Proposed mechanism of TRPV3 channel activation by **(+)-cis-Carveol**.

Activation of the Nrf2 Signaling Pathway

(+)-cis-Carveol has been shown to be a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][6][7] This pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Virtual docking studies suggest that carveol can occupy the Nrf2 binding site on Keap1. This interaction disrupts the Nrf2-Keap1 complex, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant

Response Element (ARE) in the promoter regions of target genes, inducing the expression of various antioxidant and detoxification enzymes.

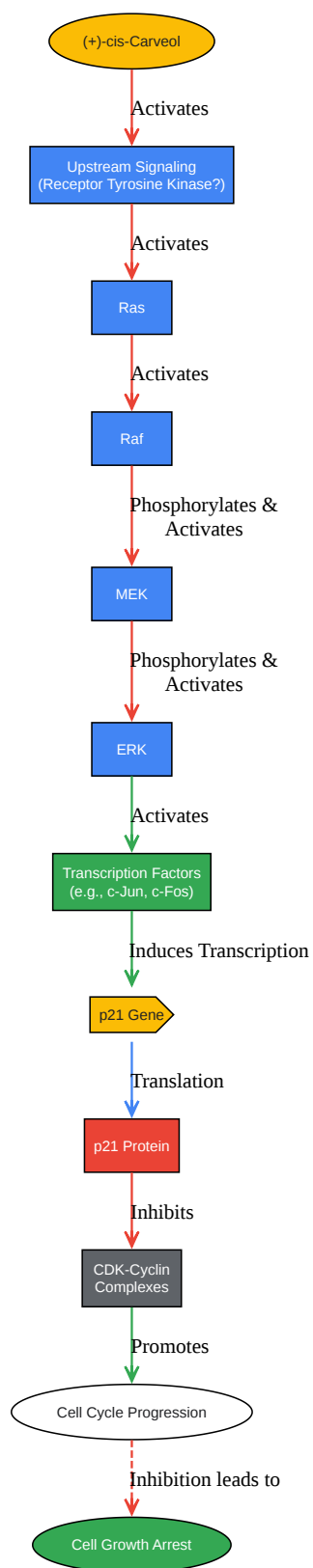


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Caption: Activation of the Nrf2 antioxidant pathway by **(+)-cis-Carveol**.

Regulation of ERK and p21 in Prostate Cancer Cells

In the context of prostate cancer, carveol has been observed to suppress cellular proliferation. This effect is associated with the activation of the Extracellular signal-regulated kinase (ERK) and an increase in the levels of the cyclin-dependent kinase inhibitor p21.^[6] The activation of the ERK signaling pathway can, in some cellular contexts, lead to the upregulation of p21, which in turn inhibits the cell cycle progression, leading to growth arrest.



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Caption: Workflow of ERK-mediated p21 induction and cell growth arrest.

Conclusion

(+)-cis-Carveol is a monoterpenoid with well-defined chemical and physical properties and significant biological activities. Its ability to activate the TRPV3 channel, modulate the Nrf2 antioxidant pathway, and influence cell cycle regulatory proteins like p21 highlights its potential as a lead compound in drug discovery. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for further research and development of **(+)-cis-Carveol**-based therapeutics.

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